molecular formula C34H62N12O9S B12537056 L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- CAS No. 652144-32-6

L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-

Cat. No.: B12537056
CAS No.: 652144-32-6
M. Wt: 815.0 g/mol
InChI Key: RPOJFZZKCGOBNY-HUVRVWIJSA-N
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Description

L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- is a complex peptide composed of multiple amino acids. Each amino acid in this sequence plays a crucial role in the overall structure and function of the peptide. L-Arginine is known for its role in nitric oxide production, which is essential for various physiological processes, including vasodilation and immune response . The other amino acids, such as L-cysteinyl, L-alanyl, L-lysyl, L-leucyl, L-glutaminyl, and L-prolyl, contribute to the peptide’s stability, solubility, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds upon oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or atmospheric oxygen.

    Reduction: DTT or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with altered biological activity.

Scientific Research Applications

L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- can be compared with other similar peptides:

Uniqueness

The unique combination of amino acids in L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- provides it with distinct biological activities and potential therapeutic applications. Its ability to produce nitric oxide and modulate immune responses sets it apart from other peptides.

Properties

CAS No.

652144-32-6

Molecular Formula

C34H62N12O9S

Molecular Weight

815.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C34H62N12O9S/c1-18(2)16-24(45-29(50)21(8-4-5-13-35)42-27(48)19(3)41-28(49)20(36)17-56)30(51)43-22(11-12-26(37)47)32(53)46-15-7-10-25(46)31(52)44-23(33(54)55)9-6-14-40-34(38)39/h18-25,56H,4-17,35-36H2,1-3H3,(H2,37,47)(H,41,49)(H,42,48)(H,43,51)(H,44,52)(H,45,50)(H,54,55)(H4,38,39,40)/t19-,20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

RPOJFZZKCGOBNY-HUVRVWIJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CS)N

Origin of Product

United States

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